Emapunil

TSPO binding affinity Radioligand binding assay Neurosteroidogenesis

Emapunil (AC-5216, XBD-173) is a functionally selective TSPO agonist with a unique phenylpurine scaffold distinct from PK11195 and Ro5-4864. Unlike Ro5-4864, which induces sedation and motor impairment, Emapunil provides anxiolytic and antidepressant-like efficacy without compromising locomotor activity—enabling cleaner behavioral data. It demonstrates neuroprotection in the MPTP Parkinson's model, shifts microglial polarization to an anti-inflammatory state, and uniquely restores myelination in prenatal stress models, an effect not replicated by Ganaxolone. Validated in human Phase II trials (NCT00108836), this is the definitive tool for dissecting TSPO-mediated neurosteroidogenesis, neuroinflammation, and mood disorder pathways.

Molecular Formula C23H23N5O2
Molecular Weight 401.5 g/mol
CAS No. 226954-04-7
Cat. No. B1671200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmapunil
CAS226954-04-7
SynonymsAC-5216
N-benzyl-N-ethyl-2-(7,8-dihydro-7-methyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide
XBD173
Molecular FormulaC23H23N5O2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)CN2C3=NC(=NC=C3N(C2=O)C)C4=CC=CC=C4
InChIInChI=1S/C23H23N5O2/c1-3-27(15-17-10-6-4-7-11-17)20(29)16-28-22-19(26(2)23(28)30)14-24-21(25-22)18-12-8-5-9-13-18/h4-14H,3,15-16H2,1-2H3
InChIKeyNBMBIEOUVBHEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emapunil (CAS 226954-04-7) for Research & Procurement: Anxiolytic TSPO Ligand


Emapunil (also known as AC-5216 or XBD-173) is a small-molecule, orally bioavailable ligand of the 18 kDa translocator protein (TSPO), formerly called the peripheral benzodiazepine receptor [1]. It is a phenylpurine derivative that acts as a TSPO agonist, enhancing GABAergic neurotransmission via the induction of neurosteroidogenesis in the brain [1]. Emapunil has been evaluated in human Phase II clinical trials for Generalized Anxiety Disorder (NCT00108836), demonstrating its advanced development stage [2]. Its well-defined pharmacology and clinical history make it a critical tool compound for investigating TSPO-mediated pathways in neuroinflammation, steroidogenesis, and mood disorders [1][3].

Why Emapunil (AC-5216/XBD-173) Cannot Be Replaced by Common TSPO Ligands


TSPO ligands are a structurally diverse class with significant pharmacological heterogeneity. Unlike the prototypical isoquinoline carboxamide PK11195 or the benzodiazepine Ro5-4864, Emapunil is a phenylpurine with a unique polypharmacological profile [1]. While all three molecules bind TSPO, their functional effects on downstream signaling, electroencephalogram (EEG) activity, and behavioral outcomes in vivo are distinct and compound-specific [1]. For example, Emapunil demonstrates a superior therapeutic window, achieving anxiolytic and neuroprotective effects without the pronounced sedative or motor-impairing liabilities observed with Ro5-4864 [1][2]. This functional selectivity is critical for applications where behavioral confounds must be minimized or specific TSPO-mediated pathways are targeted. Therefore, substituting Emapunil with other TSPO ligands like PK11195 or Ro5-4864 is not scientifically valid and will introduce significant experimental variability and off-target behavioral effects, as demonstrated in the comparative evidence below.

Quantitative Differentiation of Emapunil Against Key Comparators


Binding Affinity and Functional Selectivity: Emapunil vs. Ro5-4864 and PK11195

Emapunil demonstrates exceptionally high affinity for the TSPO receptor, with a Ki of 0.297 nM in rat whole brain . This is significantly more potent than the classic TSPO ligand Ro5-4864, which has a reported Ki of ~2.0 nM in a comparable binding assay [1]. Furthermore, Emapunil's functional potency in human glioma cells is IC50 = 2.73 nM . Unlike the antagonist PK11195, Emapunil acts as an agonist, inducing neurosteroidogenesis and downstream GABAergic potentiation, a functional distinction not captured by binding affinity alone [2].

TSPO binding affinity Radioligand binding assay Neurosteroidogenesis

In Vivo Behavioral Profile: Anxiolysis without Sedation Compared to Ro5-4864

In a direct head-to-head comparison of EEG and behavioral effects in rats, Emapunil (XBD-173) produced robust anxiolytic-like effects without the pronounced sedation or motor impairment caused by the classic TSPO ligand Ro5-4864 at comparable doses [1]. In the Open Field Test (OFT), Ro5-4864 significantly reduced locomotor activity (a measure of sedation), while Emapunil had the "subtlest behavioral effects" while still strongly modulating EEG activity [1]. This is consistent with Emapunil's human Phase II clinical data, which confirmed an anxiolytic effect without causing the sedation or withdrawal associated with benzodiazepines [2][3].

Open Field Test Anxiolytic Sedation Locomotor activity

Myelin Restoration Superiority: Emapunil vs. Ganaxolone in a Model of Perinatal Stress

In a comparative study of postnatal therapies for stress-induced myelination deficits, Emapunil demonstrated superior efficacy over the neurosteroid Ganaxolone [1]. While both compounds aim to enhance GABAergic tone, only Emapunil treatment resulted in the restoration of mature myelin levels in both sexes and reversed disruptions to the oligodendrocyte lineage in female offspring [1]. Ganaxolone treatment did not produce this myelin-restorative effect [1].

Myelination Neurodevelopmental disorders Oligodendrocyte Prenatal stress

Clinical Validation: Advanced Development Stage and Human Safety Data

Emapunil has successfully completed a Phase II clinical trial for Generalized Anxiety Disorder (NCT00108836), demonstrating a defined safety, tolerability, and preliminary efficacy profile in humans [1][2]. This is a substantial advancement compared to the majority of research-grade TSPO ligands (e.g., PK11195, Ro5-4864), which have limited or no human data due to toxicity or poor pharmacokinetic properties [3]. The availability of human dosing and safety information significantly de-risks translational research and provides a validated benchmark for in vitro and in vivo studies.

Clinical Trial Phase II Generalized Anxiety Disorder Human pharmacokinetics

Optimal Scientific Applications for Emapunil Based on Verified Evidence


Investigating Anxiolytic and Antidepressant Mechanisms Without Sedation Confounds

Emapunil is the superior choice for studies aiming to dissect the anxiolytic and antidepressant-like effects mediated by TSPO agonism. Unlike Ro5-4864, which induces significant sedation and motor impairment, Emapunil modulates EEG activity and reduces anxiety-related behaviors without compromising locomotor activity [4]. This profile allows for cleaner interpretation of behavioral data, particularly in rodent models of anxiety (e.g., light/dark box, elevated plus maze) and depression (e.g., forced swim test), where sedative effects are a major confounding variable [4][2].

Neuroprotection and Neuroinflammation Studies in Parkinson's Disease Models

Based on its demonstrated ability to protect dopaminergic neurons, preserve striatal dopamine metabolism, and prevent motor dysfunction in the MPTP mouse model of Parkinson's disease, Emapunil is a key tool for investigating TSPO-mediated neuroprotection [4]. Its mechanism involves shifting microglial activation from a pro-inflammatory to an anti-inflammatory state and modulating the unfolded protein response (UPR) pathway [4]. Its established ability to cross the blood-brain barrier and its prior human safety data make it a viable candidate for preclinical efficacy studies in neurodegenerative disease models [4].

Myelination and Oligodendrocyte Biology in Neurodevelopmental and White Matter Injury Models

Emapunil has demonstrated a unique ability to restore mature myelin levels and reverse oligodendrocyte lineage disruptions in a rodent model of prenatal stress, an effect not achieved by the neurosteroid Ganaxolone [4]. This positions Emapunil as the reagent of choice for studies investigating the role of TSPO in oligodendrocyte development, myelination, and white matter repair. It is particularly relevant for research into neurodevelopmental disorders (e.g., those arising from perinatal stress) and demyelinating conditions such as multiple sclerosis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emapunil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.